molecular formula C15H12N2O2 B3041911 2-methyl-5-nitro-3-phenyl-1H-indole CAS No. 41018-87-5

2-methyl-5-nitro-3-phenyl-1H-indole

Cat. No.: B3041911
CAS No.: 41018-87-5
M. Wt: 252.27 g/mol
InChI Key: HMNKMHCGSIZJDP-UHFFFAOYSA-N
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Description

2-methyl-5-nitro-3-phenyl-1H-indole is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-nitro-3-phenyl-1H-indole typically involves the nitration of 2-methyl-3-phenylindole. One common method includes the reaction of 2-methyl-3-phenylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful temperature control to avoid over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-nitro-3-phenyl-1H-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or alkylation, typically at the 3-position.

    Nucleophilic Substitution: The nitro group can be displaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Electrophilic Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

2-methyl-5-nitro-3-phenyl-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-5-nitro-3-phenyl-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-nitroindole: Lacks the phenyl group at the 3-position.

    3-phenyl-5-nitroindole: Lacks the methyl group at the 2-position.

    2-methyl-3-phenylindole: Lacks the nitro group at the 5-position.

Uniqueness

2-methyl-5-nitro-3-phenyl-1H-indole is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activities. The presence of the nitro group enhances its electrophilic character, while the phenyl and methyl groups influence its steric and electronic properties, making it a valuable compound for various applications .

Biological Activity

2-Methyl-5-nitro-3-phenyl-1H-indole is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a methyl group at position 2, a nitro group at position 5, and a phenyl group at position 3 of the indole backbone. This structural configuration significantly influences its chemical reactivity and biological activity. Indoles are known for their diverse applications in pharmaceuticals and agrochemicals, often exhibiting anti-inflammatory and anticancer properties due to their ability to modulate various biochemical pathways.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Palladium-Catalyzed Reactions : Utilizing palladium catalysts for cross-coupling reactions has been shown to yield high purities and yields of indoles, including this compound .
  • Electrophilic Substitution : The electron-rich nature of the indole ring allows for various electrophilic substitution reactions, enhancing the compound's versatility in organic synthesis.

Anti-inflammatory Properties

Research indicates that compounds similar in structure to this compound exhibit notable anti-inflammatory effects. For instance, derivatives of indoles have been found to inhibit nitric oxide production and modulate inflammatory pathways, suggesting that this compound may possess similar pharmacological profiles.

Anticancer Potential

The compound's anticancer potential is supported by studies showing that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For example, certain indole derivatives have demonstrated significant tumor growth inhibition in xenograft models of head and neck cancer .

Antimycobacterial Activity

A recent study explored the antimycobacterial activity of related indole compounds against Mycobacterium tuberculosis (Mtb). The findings suggested that certain 3-phenyl-1H-indoles exhibited bactericidal activity at concentrations close to their Minimum Inhibitory Concentration (MIC), indicating potential for development as anti-TB drugs .

Case Studies and Research Findings

Study Findings
Anti-inflammatory Effects Indole derivatives inhibited nitric oxide production in vitro, suggesting potential for treating inflammatory diseases.
Anticancer Activity Indole derivatives showed significant tumor growth inhibition in mouse models, indicating strong anticancer properties .
Antimycobacterial Activity Certain 3-phenyl-1H-indoles demonstrated bactericidal effects against Mtb, with low toxicity towards mammalian cells .

The biological activity of this compound is likely mediated through interactions with various biological targets involved in inflammatory responses and cancer pathways. Further investigations using binding affinity assays and structure–activity relationship studies are essential to elucidate its precise mechanism of action.

Properties

IUPAC Name

2-methyl-5-nitro-3-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-15(11-5-3-2-4-6-11)13-9-12(17(18)19)7-8-14(13)16-10/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNKMHCGSIZJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294717
Record name 2-Methyl-5-nitro-3-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41018-87-5
Record name 2-Methyl-5-nitro-3-phenyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41018-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-nitro-3-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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